molecular formula C13H18ClFN2O B2921271 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride CAS No. 1286274-92-7

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride

Cat. No.: B2921271
CAS No.: 1286274-92-7
M. Wt: 272.75
InChI Key: GQJPTUSLUTYEGU-GJTSMBTKSA-N
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Description

N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride is a synthetic small molecule characterized by a cyclohexylamine backbone with stereospecific R configurations at positions 1 and 4. The 3-fluorobenzamide moiety is linked to the amino group of the cyclohexyl ring, and the compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-3-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJPTUSLUTYEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride typically involves the following steps:

  • Benzamide Formation: The starting material, 3-fluorobenzamide, is synthesized through the reaction of 3-fluorobenzonitrile with ammonia under high pressure and temperature.

  • Cyclohexylamine Addition: The aminocyclohexyl group is introduced by reacting benzamide with cyclohexylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the resulting compound to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle high pressures and temperatures. Continuous flow chemistry techniques may be employed to improve efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom on the benzene ring can be oxidized to form a fluorobenzene derivative.

  • Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and iodide ions (I-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Fluorobenzene derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Core Structure Diversity: The target compound features a cyclohexylamine backbone, while LY344864 HCl incorporates a carbazole ring system. Chromen-pyrazolopyrimidine analogs (e.g., Example 53 in ) exhibit significantly larger heterocyclic frameworks, likely targeting kinase or chromatin-related pathways .

Substituent Effects: The 3-fluoro position on the benzamide ring in the target compound may influence electronic properties and hydrogen-bonding capacity differently compared to LY344864 HCl's 4-fluoro substitution. This positional variance could alter binding affinity to targets like eIF2B or serotonin receptors .

Stereochemical Considerations :

  • The target compound’s racemic R configuration (1R,4R) contrasts with LY344864 HCl’s defined 3R stereochemistry . Enantiomeric purity is critical for chiral target engagement, as seen in LY344864 HCl’s specificity for 5-HT₁F receptors .

Counterion Impact :

  • The hydrochloride salt in the target compound and LY344864 HCl improves solubility for in vivo applications, whereas the trifluoroacetate counterion in the analog may introduce stability challenges during storage .

Research Findings and Implications

  • Pharmacological Activity : LY344864 HCl demonstrates high affinity for 5-HT₁F receptors, a trait attributed to its carbazole core and 4-fluorobenzamide substitution. The target compound’s cyclohexylamine scaffold may instead favor interactions with cytosolic proteins like eIF2B, as suggested by its structural similarity to ISRIB derivatives .
  • Synthetic Accessibility : The target compound’s synthesis () employs carbodiimide coupling, a standard method for amide bond formation. However, its racemic nature complicates enantioselective synthesis compared to LY344864 HCl’s well-defined stereochemistry .
  • Commercial Availability : LY344864 HCl is supplied by multiple vendors (e.g., Aladdin, BOC Sciences), indicating established applications in research. The absence of the target compound in supplier lists suggests it remains a research-stage molecule .

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics and biological activity. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is C13H18ClFN2O, with a molecular weight of 272.75 g/mol. The compound features a cyclohexane ring, an amino group at the 4-position, and a fluorobenzamide moiety. These structural elements are crucial for its biological interactions and pharmacological properties.

Key Structural Features

FeatureDescription
Cyclohexane Ring Provides rigidity and spatial orientation
Amino Group Participates in nucleophilic substitutions
Fluorobenzamide Moiety Engages in electrophilic aromatic substitution

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activity, particularly concerning neurological processes. Its structural similarity to other known pharmaceuticals suggests potential interactions with various biological targets.

The compound's biological activity may be attributed to several mechanisms:

  • Receptor Interaction : Potential binding to neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : Alterations in signaling pathways that could affect cellular responses.

Comparative Compounds

Compound NameCAS NumberKey Features
N-(4-Aminocyclohexyl)-2-fluorobenzamide1286273-15-1Similar amine functionality; different fluorine position
N-(1R)-1-(3-Fluorophenyl)ethylamine1286275-92-7Contains a fluorophenyl group; lacks cyclohexane structure
4-Fluoro-N-(cyclohexyl)benzamide1286276-00-5Cyclohexane present; different amine position

Synthesis and Accessibility

The synthesis of this compound involves multiple steps, making it relatively accessible for research purposes. The synthetic routes typically include:

  • Formation of the cyclohexane ring
  • Introduction of the amino group
  • Attachment of the fluorobenzamide moiety

These methods underline the compound's potential for further chemical modifications aimed at enhancing its biological activity.

Q & A

Basic Research Questions

What are the standard synthetic routes for N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride, and how are stereochemical configurations controlled?**

  • Methodology : The compound is typically synthesized via a two-step process:

Coupling reaction : 3-Fluorobenzoic acid derivatives are activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with (1R*,4R*)-4-aminocyclohexylamine under inert conditions .

Salt formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt, confirmed by elemental analysis and NMR .

  • Stereochemical control : Chiral HPLC or X-ray crystallography (e.g., as in related cyclohexylbenzamide structures) validates the (1R*,4R*) configuration .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key methods :

  • 1H/13C NMR : Assigns proton environments (e.g., cyclohexyl NH2 at δ ~1.5–2.5 ppm, aromatic F-substitution at δ ~7.0–7.5 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 297.1512) .
  • HPLC : Quantifies purity (>95% via reverse-phase C18 columns with UV detection at 254 nm) .

Q. How does the stereochemistry of the cyclohexylamine moiety influence biological activity?

  • Approach : Comparative studies using enantiomeric pairs (e.g., (1R,4R) vs. (1S,4S)) in receptor-binding assays. For example, (1R,4R)-configured analogs show enhanced CD38 inhibition in patent-derived analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological strategies :

  • Purity re-evaluation : Verify batch consistency using LC-MS to detect trace impurities (e.g., dehalogenated byproducts) .
  • Salt-form standardization : Compare hydrochloride vs. trifluoroacetate salts, as counterions affect solubility and assay outcomes .
  • Stereochemical validation : Re-analyze configurations via single-crystal XRD (as in N-cyclohexyl-3-fluorobenzamide structures ).

Q. What experimental designs optimize synthetic yield while minimizing racemization?

  • Recommendations :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity) to identify optimal coupling conditions (e.g., DMF at 0°C reduces epimerization ).
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the cyclohexylamine during coupling, followed by acidic deprotection .
  • Scale-up challenges : Replace column chromatography with precipitation (e.g., ether washes) for industrial scalability .

Q. How can mechanistic studies elucidate the compound’s role in modulating integrated stress response (ISR) pathways?

  • Techniques :

  • Isotopic labeling : Incorporate 18F or 13C into the benzamide core for tracer studies in cell-based ISR models .
  • Molecular dynamics (MD) simulations : Predict binding interactions with eIF2B using crystallographic data from analogs (e.g., ISRIB derivatives ).
  • Knockout models : Compare wild-type vs. CD38−/− cells to isolate target-specific effects .

Q. What strategies validate the hydrochloride salt’s stability under physiological conditions?

  • Protocols :

  • Accelerated stability testing : Expose the compound to varied pH (1.2–7.4) and monitor degradation via UPLC-MS .
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal decomposition profiles .

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